REACTION_CXSMILES
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[F:1][C:2]1[CH:17]=[CH:16][CH:15]=[C:14]([C:18]([F:21])([F:20])[F:19])[C:3]=1[CH2:4][N:5]1[C:10]([CH3:11])=[CH:9][C:8](=[O:12])[NH:7][C:6]1=[O:13].[I:22]Cl>CO>[F:1][C:2]1[CH:17]=[CH:16][CH:15]=[C:14]([C:18]([F:21])([F:19])[F:20])[C:3]=1[CH2:4][N:5]1[C:10]([CH3:11])=[C:9]([I:22])[C:8](=[O:12])[NH:7][C:6]1=[O:13]
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Name
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|
Quantity
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25 g
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Type
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reactant
|
Smiles
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FC1=C(CN2C(NC(C=C2C)=O)=O)C(=CC=C1)C(F)(F)F
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Name
|
|
Quantity
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250 mL
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Type
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solvent
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Smiles
|
CO
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Name
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|
Quantity
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30.9 g
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Type
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reactant
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Smiles
|
ICl
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to ambient temperature
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Type
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FILTRATION
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Details
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the mixture was filtered
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Type
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TEMPERATURE
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Details
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heated to 50° C. for 3 hours
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Duration
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3 h
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Type
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TEMPERATURE
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Details
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After cooling to ambient temperature
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Type
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FILTRATION
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Details
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the mixture was filtered
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Type
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WASH
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Details
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the filter cake was washed with methanol (50 mL)
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Type
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CUSTOM
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Details
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The off-white solid was dried in a vacuum oven at 50° C.
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Name
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|
Type
|
product
|
Smiles
|
FC1=C(CN2C(NC(C(=C2C)I)=O)=O)C(=CC=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.5 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 91.8% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |